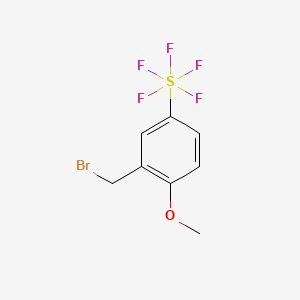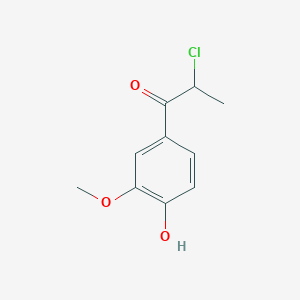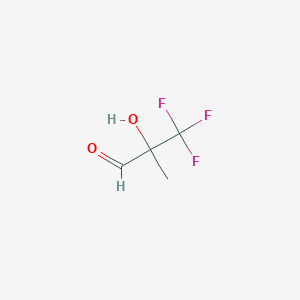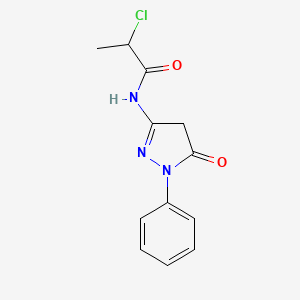
2-Chlor-N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamid
Übersicht
Beschreibung
“2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The specific molecular structure of “2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide” is not detailed in the available resources.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide” are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Pyrazolderivate wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Sie haben Wirksamkeit gegen eine Reihe von Bakterienstämmen gezeigt, darunter Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa und Streptococcus pyogenes . Die fragliche Verbindung könnte möglicherweise synthetisiert und auf ihr antimikrobielles Potenzial hin untersucht werden, was einen neuen Weg für die Behandlung von Infektionskrankheiten eröffnet.
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Pyrazolderivaten machen sie zu Kandidaten für die Behandlung chronischer Entzündungskrankheiten. Indem sie wichtige entzündungsfördernde Signalwege hemmen, können diese Verbindungen Entzündungen reduzieren und Symptome lindern, die mit Erkrankungen wie Arthritis und Asthma verbunden sind .
Antitumor- und Antikrebs-Potenzial
Pyrazolverbindungen haben sich im Bereich der Onkologie als vielversprechend erwiesen, mit potenziellen Anwendungen als Antitumormittel. Ihre Fähigkeit, die Proliferation von Krebszellen zu stören und Apoptose zu induzieren, macht sie wertvoll für die Entwicklung neuer Krebstherapien .
Antidiabetische Aktivität
Forschungen haben gezeigt, dass Pyrazolderivate eine antidiabetische Aktivität aufweisen können, was sie zu potenziellen therapeutischen Mitteln für die Behandlung von Diabetes macht. Sie können wirken, indem sie die Insulinausschüttung modulieren oder die Insulinsensitivität verbessern .
Antivirelle Anwendungen
Die strukturelle Flexibilität von Pyrazolderivaten ermöglicht es, sie für antivirale Anwendungen anzupassen. Sie können so konzipiert werden, dass sie spezifische virale Enzyme oder Prozesse angreifen, was eine Strategie zur Bekämpfung von Virusinfektionen bietet .
Neuroprotektive Effekte
Einige Pyrazolderivate haben sich als neuroprotektiv erwiesen, was bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit von Vorteil sein könnte. Sie können wirken, indem sie Enzyme wie Cholinesterase hemmen, die mit neurologischen Störungen in Verbindung stehen .
Antimalaria- und Antileishmanien-Aktivitäten
Pyrazolderivate wurden auf ihre Wirksamkeit gegen parasitäre Krankheiten wie Malaria und Leishmaniose untersucht. Diese Verbindungen könnten als Grundlage für die Entwicklung neuer Antiparasitika dienen, um den Bedarf an wirksameren Behandlungen gegen diese Krankheiten zu decken .
Analgetische Eigenschaften
Die analgetischen Eigenschaften von Pyrazolderivaten machen sie zu potenziellen Kandidaten für die Schmerzbehandlung. Sie könnten eine Alternative zu herkömmlichen Schmerzmitteln bieten, möglicherweise mit weniger Nebenwirkungen .
Zukünftige Richtungen
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques are being explored .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a variety of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of enzymes like ache . This inhibition can affect normal nerve pulse transmission, leading to significant behavioral changes and movement impairment .
Biochemical Pathways
Related compounds have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Similar compounds have been found to cause a dose-dependent increase in malondialdehyde (mda) concentration, a common biomarker for cellular oxidative injury .
Eigenschaften
IUPAC Name |
2-chloro-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-8(13)12(18)14-10-7-11(17)16(15-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPWBUNELMUFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156740 | |
| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365962-79-3 | |
| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365962-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101156740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol](/img/structure/B1455945.png)


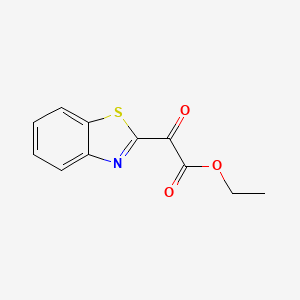

![[5-Iodo-4-(1-isopropyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1455957.png)


